molecular formula C17H23NO6 B13139144 (R,Z)-2-tert-butyl 8a-methyl 7-(hydroxymethylene)-6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a(1H)-dicarboxylate

(R,Z)-2-tert-butyl 8a-methyl 7-(hydroxymethylene)-6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a(1H)-dicarboxylate

Cat. No.: B13139144
M. Wt: 337.4 g/mol
InChI Key: ZOUSWBBKQXEPJJ-CCCPALQASA-N
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Description

2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features multiple functional groups, including carboxylic acid, hydroxymethylene, and oxo groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.

    Functional group modifications: Introduction of hydroxymethylene, oxo, and carboxylic acid groups through specific reagents and conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch processing: Sequential addition of reagents and catalysts in controlled environments.

    Continuous flow synthesis: Utilizing continuous reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethylene groups to carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme inhibitors: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug development: Investigated for potential therapeutic properties.

Industry

    Material science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets. For example:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with different functional groups.

Uniqueness

    Functional diversity:

Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

2-O-tert-butyl 8a-O-methyl (7Z,8aR)-7-(hydroxymethylidene)-6-oxo-1,3,4,8-tetrahydroisoquinoline-2,8a-dicarboxylate

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-15(22)18-6-5-12-7-13(20)11(9-19)8-17(12,10-18)14(21)23-4/h7,9,19H,5-6,8,10H2,1-4H3/b11-9-/t17-/m0/s1

InChI Key

ZOUSWBBKQXEPJJ-CCCPALQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)/C(=C\O)/C[C@@]2(C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)C(=CO)CC2(C1)C(=O)OC

Origin of Product

United States

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